N-cyclohexyl-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
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Overview
Description
N-cyclohexyl-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Mechanism of Action
Target of Action
Triazole compounds, which include n-cyclohexyl-3-ethyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine, are known to interact with a variety of enzymes and receptors, exhibiting versatile biological activities .
Mode of Action
It’s known that triazole compounds can bind to biological systems, leading to various changes .
Biochemical Pathways
It’s known that triazole compounds can affect multiple pathways, leading to downstream effects .
Result of Action
This compound has been evaluated for its antiproliferative activity against several cancer cell lines . The compound demonstrated moderate to good activity against the cancer cell lines selected .
Biochemical Analysis
Biochemical Properties
Similar triazolo[4,5-d]pyrimidine derivatives have been shown to possess antiproliferative activity against several cancer cell lines . These compounds interact with various enzymes and proteins, influencing biochemical reactions within the cell .
Cellular Effects
N-cyclohexyl-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine may have significant effects on cellular processes. Similar compounds have demonstrated cytotoxic activities against various cancer cell lines . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Related compounds have been found to induce apoptosis in cancer cells, possibly through the mitochondrial pathway . This involves interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of cyclohexylamine with ethyl isocyanate to form an intermediate, which then undergoes cyclization with a triazole derivative to yield the desired compound. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine (TEA) to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-performance liquid chromatography (HPLC) and other purification techniques is common to achieve the desired quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-cyclohexyl-3-ethyltriazolo[4,5-d]pyrimidin-7-one.
Reduction: Formation of this compound derivatives with reduced functional groups.
Substitution: Formation of substituted triazolopyrimidine derivatives.
Scientific Research Applications
N-cyclohexyl-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other proteins involved in cell signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
N-cyclohexyl-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine can be compared with other triazolopyrimidine derivatives, such as:
N-cyclohexyl-3-methyltriazolo[4,5-d]pyrimidin-7-amine: Similar structure but with a methyl group instead of an ethyl group.
N-cyclohexyl-3-phenyltriazolo[4,5-d]pyrimidin-7-amine: Contains a phenyl group, leading to different chemical and biological properties.
N-cyclohexyl-3-isopropyltriazolo[4,5-d]pyrimidin-7-amine: Features an isopropyl group, affecting its reactivity and interactions.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-cyclohexyl-3-ethyltriazolo[4,5-d]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N6/c1-2-18-12-10(16-17-18)11(13-8-14-12)15-9-6-4-3-5-7-9/h8-9H,2-7H2,1H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROJBMUIVINXRTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=NC=NC(=C2N=N1)NC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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